1,4-Di(1H-imidazol-1-yl)benzene

描述

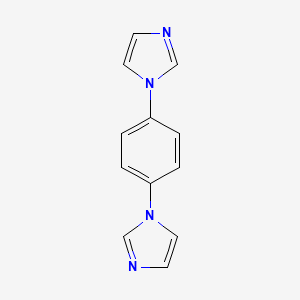

1H-Imidazole, 1,1’-(1,4-phenylene)bis- is a compound that features two imidazole rings connected by a 1,4-phenylene bridge. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1,1’-(1,4-phenylene)bis- typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and heterocycles.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity, making the compound suitable for commercial applications.

化学反应分析

Types of Reactions: 1H-Imidazole, 1,1’-(1,4-phenylene)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the imidazole rings or the phenylene bridge.

Substitution: The compound can undergo substitution reactions, particularly at the imidazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution can introduce various functional groups onto the imidazole rings.

科学研究应用

Biochemical Analysis

- Biochemical Properties 1,4-Bis((1H-imidazol-1-yl)methyl)benzene plays a crucial role in biochemical reactions, particularly in the formation of coordination polymers and metal-organic frameworks. As an organic ligand, it interacts with metal ions to form stable complexes. These interactions are essential for the synthesis of coordination polymers, which have applications in catalysis, gas storage, and separation processes.

- Interactions The compound interacts with various enzymes and proteins, facilitating the formation of metal-organic frameworks. These interactions are primarily coordination bonds between the nitrogen atoms of the imidazole rings and the metal ions. The nature of these interactions is highly dependent on the specific metal ions involved and the conditions under which the reactions occur.

Preparation Methods

- Synthetic Routes and Reaction Conditions 1,4-Bis((1H-imidazol-1-yl)methyl)benzene can be synthesized through the reaction of terephthalaldehyde with imidazole in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol or ethanol under reflux conditions. The product is then purified through recrystallization.

- Industrial Production Methods The synthesis of this compound on a larger scale would likely follow similar reaction conditions as laboratory synthesis, with optimizations for yield and purity, potentially including continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

- Types of Reactions 1,4-Bis((1H-imidazol-1-yl)methyl)benzene primarily undergoes coordination reactions due to its ability to act as a ligand. It can form complexes with various metal ions, leading to the creation of coordination polymers and metal-organic frameworks.

- Common Reagents and Conditions

- Coordination Reactions: Typically involve metal salts such as copper(II) nitrate, zinc(II) acetate, or cobalt(II) chloride in solvents like methanol, ethanol, or water.

- Hydrothermal Synthesis: Involves the reaction of this compound with metal salts in a sealed vessel at high temperatures and pressures.

- Major Products The major products of these reactions are coordination polymers and metal-organic frameworks, which have various applications in catalysis, gas storage, and separation technologies.

Scientific Research Applications

1,4-Bis((1H-imidazol-1-yl)methyl)benzene is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

- Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

- Medicine: Explored for its anticancer properties when used in coordination complexes with certain metal ions.

- Industry: Utilized in the development of advanced materials for gas separation and storage, as well as in the creation of functional materials with specific catalytic properties.

作用机制

The mechanism of action of 1H-Imidazole, 1,1’-(1,4-phenylene)bis- involves its interaction with molecular targets through its imidazole rings. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site.

相似化合物的比较

- 1H-Imidazole, 1,1’-(2,5-dimethyl-1,4-phenylene)bis-

- 1,4-bis(1-imidazolyl)benzene

- 1,1’-(4,6-dimethyl-1,3-phenylene)bis(1H-imidazole)

Comparison: 1H-Imidazole, 1,1’-(1,4-phenylene)bis- is unique due to its specific phenylene bridge, which imparts distinct chemical properties compared to its analogs. The presence of different substituents on the phenylene ring or variations in the imidazole ring structure can significantly alter the compound’s reactivity and applications .

生物活性

1,4-Di(1H-imidazol-1-yl)benzene, also known as bis(1H-imidazol-1-yl)benzene, is a compound characterized by two imidazole rings linked by a phenylene bridge. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound exhibits various biological properties, including antimicrobial, anticancer, and potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit significant antimicrobial activity against various pathogens. The imidazole moiety is known for its effectiveness in disrupting microbial cell membranes and inhibiting metabolic processes.

| Activity | Pathogen | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Effective |

| Antifungal | Candida albicans | Moderate |

| Antimycobacterial | Mycobacterium tuberculosis | Potentially effective |

Studies have demonstrated that the compound can inhibit the growth of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Mechanistically, it may interfere with specific signaling pathways involved in cell proliferation and survival.

| Cancer Type | Mechanism of Action | Outcome |

|---|---|---|

| Breast Cancer | Induction of apoptosis | Significant reduction in cell viability |

| Leukemia | Inhibition of cell cycle progression | Reduced proliferation rate |

In vitro studies have reported that the compound can induce cell death in cancer cell lines through apoptosis and other mechanisms .

Anti-inflammatory Effects

Additionally, this compound has shown anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation-related tissue damage. This activity is particularly relevant in diseases characterized by chronic inflammation.

The biological activities of this compound are attributed to several mechanisms:

- Metal Chelation : The imidazole groups can chelate metal ions, influencing enzyme activities and metabolic processes.

- Cell Membrane Disruption : The compound's structure allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Signal Pathway Interference : It may modulate key signaling pathways involved in cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated potent activity against Gram-positive bacteria and moderate activity against fungi .

Study 2: Anticancer Activity

In a recent investigation published in Cancer Research, researchers assessed the anticancer properties of this compound on breast cancer cells. The findings demonstrated that treatment with the compound resulted in significant apoptosis and reduced tumor size in animal models .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1,4-Di(1H-imidazol-1-yl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The ligand is commonly synthesized via nucleophilic substitution reactions. For example, 1H-imidazole is deprotonated using sodium hydride and reacted with 1,4-dibromobenzene under reflux conditions (60°C for 48 hours) to achieve high conversion rates . Solvent choice (e.g., methanol or DMF) and stoichiometric ratios significantly impact purity, as excess imidazole can lead to byproducts. Post-synthesis purification via precipitation in water or column chromatography is recommended for analytical-grade material .

Q. How is this compound structurally characterized in coordination polymers?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves metal-ligand coordination modes (e.g., μ₂-bridging) and network topology .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically occurring above 300°C for Zn(II)-based frameworks .

- FT-IR spectroscopy : Identifies N–H stretching (∼3130 cm⁻¹) and C–N coordination shifts (Δν ≈ 30 cm⁻¹ post-metal binding) .

- Fluorescence/UV-Vis : Monitors electronic transitions; π→π* absorption at 270–290 nm is common .

Q. Why is this compound favored as a ligand in metal-organic frameworks (MOFs)?

- Methodological Answer : Its rigid benzene backbone ensures structural integrity, while the imidazole N-donors provide strong coordination to transition metals (e.g., Zn²⁺, Co²⁺). This rigidity prevents framework collapse, as seen in flexible ligands, and enables predictable pore geometries . The ligand’s length (~6.7 Å) aligns with Keggin-type polyoxometalates (POMs), facilitating stable POM-based MOFs .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the dimensionality of coordination polymers using this ligand?

- Methodological Answer :

- Solvothermal synthesis (e.g., MeOH/H₂O at 120°C) promotes 3D frameworks due to enhanced ligand solubility and slower crystallization, as observed in {[Co(DTA)(1,4-DIB)(H₂O)]·H₂O}ₙ .

- Room-temperature reactions in low-polarity solvents (e.g., CH₂Cl₂) favor 1D chains or 2D layers, attributed to rapid nucleation and limited ligand mobility .

- Microwave-assisted synthesis reduces reaction time (2 hours vs. days) but may yield smaller crystals, requiring optimization of irradiation power (e.g., 300 W) for phase purity .

Q. What experimental strategies address contradictions in crystallographic data for MOFs with this ligand?

- Methodological Answer :

- Database cross-referencing : The Cambridge Structural Database (CSD) lists 570 entries for this ligand, enabling comparison of bond lengths (e.g., C–N: 1.33–1.37 Å) and angles to validate new structures .

- Rietveld refinement : Resolves discrepancies in powder XRD patterns caused by framework interpenetration or disorder .

- Hydrogen bonding analysis : Weak C–H···O interactions (2.5–3.2 Å) can stabilize metastable phases, requiring careful modeling in Olex2 or SHELXL .

Q. How does ligand rigidity versus flexibility impact catalytic or adsorption properties in derived MOFs?

- Methodological Answer :

- Rigid frameworks : Exhibit higher surface areas (e.g., 800–1200 m²/g) and CO₂ adsorption capacities (∼4.5 mmol/g at 298 K) due to permanent porosity .

- Flexible analogues : Show gate-opening behavior for selective C₂H₂/CO₂ separation but suffer from reduced hydrolytic stability .

- Comparative studies : Replace this compound with flexible ligands (e.g., 1,4-bis((imidazol-1-yl)methyl)benzene) to assess framework dynamics via pressure-dependent gas adsorption isotherms .

Q. What are the challenges in scaling up MOF synthesis with this ligand while maintaining crystallinity?

- Methodological Answer :

- Batch size limitations : Solvothermal synthesis in autoclaves >100 mL often yields polycrystalline aggregates. Continuous flow reactors improve homogeneity but require precise temperature control (±2°C) .

- Ligand solubility : Additives like NH₄F (0.1 M) enhance dissolution in aqueous systems, critical for large-scale ZNU-5 synthesis .

- Post-synthetic activation : Supercritical CO₂ drying preserves porosity in gram-scale batches, avoiding pore collapse from capillary forces .

属性

IUPAC Name |

1-(4-imidazol-1-ylphenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-2-12(16-8-6-14-10-16)4-3-11(1)15-7-5-13-9-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPDUQLIPMJLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180021 | |

| Record name | 1H-Imidazole, 1,1'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25372-07-0 | |

| Record name | 1,1′-(1,4-Phenylene)bis[1H-imidazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25372-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 1,1'-(1,4-phenylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1,1'-(1,4-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。